(S)-2-Aminododecanoic acid

Description

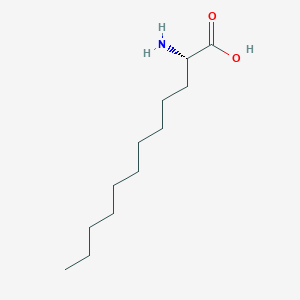

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-aminododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBNFZFTFXTLKH-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441749 | |

| Record name | (S)-2-AMINODODECANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169106-34-7 | |

| Record name | (S)-2-AMINODODECANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-2-Aminododecanoic acid chemical properties

An In-depth Technical Guide on the Chemical Properties of (S)-2-Aminododecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound, a chiral non-proteinogenic amino acid. The information is curated for professionals in research, scientific, and drug development fields.

Chemical and Physical Properties

This compound, also known as L-α-aminolauric acid, is a fatty amino acid characterized by a twelve-carbon aliphatic chain.[1] Its amphiphilic nature, possessing both a hydrophobic tail and hydrophilic amino and carboxyl groups, makes it a molecule of interest for various applications.[1]

Identifiers and Molecular Structure

| Identifier | Value |

| IUPAC Name | (2S)-2-aminododecanoic acid[2] |

| CAS Number | 169106-34-7[2][3] |

| Molecular Formula | C₁₂H₂₅NO₂[1][2] |

| Molecular Weight | 215.33 g/mol [1] |

| SMILES | CCCCCCCCCC--INVALID-LINK--C(=O)O[2] |

| InChI | InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15)/t11-/m0/s1 |

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of 2-aminododecanoic acid. Data for the specific (S)-enantiomer are limited; therefore, some data are for the racemic mixture and are indicated as such.

| Property | Value | Reference |

| Physical State | White to off-white solid | [1] |

| Melting Point | 263 °C (decomposition, racemic) | [1][4] |

| Boiling Point (Predicted) | 332.8 ± 25.0 °C | [1][4] |

| Density (Predicted) | 0.955 g/cm³ | [1][4] |

| pKa (Predicted) | 2.55 ± 0.24 | [4] |

| LogP | 3.62940 | [1] |

| Polar Surface Area | 63.32 Ų | [1] |

| Storage Temperature | 2-8 °C, sealed in dry conditions | [2][3] |

Experimental Protocols

Enantioselective Synthesis

The enantioselective synthesis of α-amino acids is crucial for the development of chiral drugs and peptides.[5] A plausible route for the synthesis of this compound can be adapted from methods developed for its enantiomer (D-2-aminododecanoic acid), such as a cinchona alkaloid-catalyzed aza-Henry reaction followed by Umpolung Amide Synthesis.[5][6]

Methodology:

-

Aza-Henry Reaction: An aliphatic aldehyde (undecanal) is reacted with bromonitromethane in the presence of a cinchona alkaloid-based catalyst to stereoselectively form a β-amino-α-bromonitroalkane. To obtain the (S)-enantiomer, a pseudoenantiomeric catalyst to the one used for the D-enantiomer would be employed.

-

Umpolung Amide Synthesis: The resulting nitroalkane is then coupled with an amine, for instance, (S)-α-methylbenzylamine, in the presence of a reagent like N-iodosuccinimide (NIS) to form the corresponding amide.[6]

-

Hydrolysis: The final step involves the hydrolysis of the amide and the nitro group to yield the desired this compound.

References

- 1. 2-Aminododecanoic acid (35237-37-7) for sale [vulcanchem.com]

- 2. (2S)-2-Amino-dodecanoic acid 95% | CAS: 169106-34-7 | AChemBlock [achemblock.com]

- 3. 169106-34-7|this compound|BLD Pharm [bldpharm.com]

- 4. (±)-2-aminododecanoic acid CAS#: 35237-37-7 [m.chemicalbook.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of (S)-2-Aminododecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminododecanoic acid, an S-enantiomer of 2-aminododecanoic acid, is a non-proteinogenic alpha-amino acid. Its structure, featuring a twelve-carbon aliphatic side chain, imparts unique amphiphilic characteristics, making it a molecule of interest in various fields, including the development of novel surfactants, biocompatible polymers, and as a chiral building block in pharmaceutical synthesis.[1] This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a visualization of key experimental and logical frameworks relevant to its study.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, formulation, and application. While data for the specific S-enantiomer is limited in some cases, the properties of the racemic mixture provide a valuable baseline.

Data Presentation

A summary of the key physical properties is presented in the table below. It is important to note that some of the data pertains to the racemic (±)-2-aminododecanoic acid, as specified.

| Property | Value | Notes and References |

| Molecular Formula | C₁₂H₂₅NO₂ | [1][2] |

| Molecular Weight | 215.33 g/mol | [1][2] |

| Physical State | White to off-white solid | At room temperature.[1] |

| Melting Point | 263 °C (with decomposition) | For (±)-2-aminododecanoic acid.[1] |

| Boiling Point | 332.8 ± 25.0 °C | Predicted value.[1] |

| Density | 0.955 g/cm³ | Predicted value.[1] |

| pKa | ~2.55 ± 0.24 | Predicted value for the carboxyl group.[1] |

| Solubility | Limited water solubility | Due to the long hydrophobic alkyl chain. Soluble in acidic and basic aqueous solutions.[3][4] |

| Specific Optical Rotation ([α]) | Data not available in cited literature | As a chiral molecule, a non-zero value is expected for the pure (S)-enantiomer. The racemic mixture has a specific rotation of 0°.[3][4] |

Experimental Protocols

Accurate determination of physical properties requires standardized experimental procedures. The following sections detail the methodologies for key analyses of this compound.

Melting Point Determination (for compounds with decomposition)

Due to decomposition at its melting point, standard melting point apparatus may yield a range rather than a sharp point. Fast Scanning Calorimetry (FSC) is a preferred method to bypass thermal decomposition.

Protocol:

-

Sample Preparation: A small, representative sample of this compound is placed in a suitable FSC sample pan.

-

Instrumentation: A Fast Scanning Calorimeter is used, capable of high heating and cooling rates.

-

Heating Program:

-

An initial rapid heating and cooling cycle (e.g., 2000 K s⁻¹) is performed to ensure the sample is in a reproducible state and to remove any volatile impurities.

-

A series of measurements are then conducted at varying fast heating rates (e.g., from 1000 K s⁻¹ to 10,000 K s⁻¹).

-

-

Data Analysis:

-

The onset temperature of the melting peak is recorded for each heating rate.

-

These temperatures are then plotted against the heating rate.

-

The resulting data is extrapolated to a zero heating rate to determine the thermodynamic melting temperature, which minimizes the effects of thermal lag and decomposition.

-

Solubility Determination

The amphiphilic nature of this compound means its solubility is highly dependent on the solvent system.

Protocol for Aqueous Solubility:

-

Solvent Preparation: Prepare a series of buffered aqueous solutions at various pH values (e.g., acidic, neutral, and basic).

-

Equilibration: Add an excess amount of this compound to a known volume of each buffered solution in separate sealed vials.

-

Agitation: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully extract a known volume of the supernatant. The concentration of the dissolved amino acid can be determined using a suitable analytical technique, such as HPLC or by spectrophotometric analysis after appropriate dilution.

Optical Rotation Measurement

Optical rotation is a critical property for confirming the enantiomeric purity of this compound.

Protocol:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., methanol or a buffered solution) to a specific concentration (c), typically expressed in g/100 mL.

-

Instrumentation: Use a polarimeter equipped with a sodium D-line lamp (589 nm) and a temperature-controlled sample cell.

-

Blank Measurement: Fill the polarimeter tube (of a known path length, l, in decimeters) with the pure solvent and zero the instrument.

-

Sample Measurement: Rinse and fill the sample tube with the prepared solution of this compound.

-

Rotation Observation: Measure the observed angle of rotation (α). A positive value indicates dextrorotation (+), while a negative value indicates levorotation (-).

-

Specific Rotation Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c)

Visualizations

The following diagrams, generated using Graphviz, illustrate a key experimental workflow and a conceptual pathway relevant to the properties of this compound.

References

(S)-2-Aminododecanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Aminododecanoic acid, a chiral non-proteinogenic amino acid, is a molecule of significant interest in various scientific domains, including medicinal chemistry, biochemistry, and materials science. Its unique structural features, comprising a long hydrophobic carbon chain and a chiral amino acid headgroup, impart amphiphilic properties that drive its biological activity and utility as a versatile building block. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, synthesis, and analytical methods related to this compound. It also explores its known biological activities and potential applications, particularly in the development of novel therapeutic agents.

Molecular Structure and Properties

This compound, also known as (S)-α-aminolauric acid, is a saturated fatty amino acid. The "dodecanoic acid" designation indicates a 12-carbon aliphatic chain, with the amino group attached to the alpha-carbon (the carbon adjacent to the carboxyl group). The "(S)" designation refers to the stereochemistry at this chiral alpha-carbon, indicating a specific spatial arrangement of the substituents.

The molecular structure consists of a polar head group containing the amino and carboxyl functionalities, and a nonpolar tail composed of the ten-carbon alkyl chain. This amphiphilic nature is a key determinant of its physical and biological properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₅NO₂ | [1][2] |

| Molecular Weight | 215.34 g/mol | [2] |

| IUPAC Name | (2S)-2-aminododecanoic acid | [2] |

| CAS Number | 169106-34-7 | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 263 °C (decomposition) | [1] |

| Boiling Point (Predicted) | 332.8 ± 25.0 °C | [1] |

| Density (Predicted) | 0.955 g/cm³ | [1] |

| pKa (Predicted) | 2.55 ± 0.24 | [1] |

| LogP (Predicted) | 3.62940 | [1] |

Experimental Protocols

Synthesis of this compound

The enantioselective synthesis of this compound is critical for its application in drug development and other stereospecific contexts. Several synthetic strategies have been developed, often involving the introduction of the amino group onto a dodecanoic acid backbone with control of stereochemistry. Below is a generalized protocol for an enantioselective synthesis, which may require optimization based on specific laboratory conditions and available reagents.

Method: Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for producing α-amino acids. An asymmetric variant can be employed to selectively synthesize the (S)-enantiomer.[3]

Workflow:

Asymmetric Strecker Synthesis Workflow

Protocol:

-

Imine Formation: Dodecanal is reacted with an enantiomerically pure chiral amine, such as (S)-α-methylbenzylamine, in an appropriate solvent (e.g., methanol or toluene) to form a chiral imine. The reaction is typically carried out at room temperature.

-

Cyanide Addition: A source of cyanide, such as potassium cyanide in the presence of an ammonium salt like ammonium chloride, is added to the reaction mixture. The cyanide ion adds to the imine to form a pair of diastereomeric α-aminonitriles.

-

Diastereomer Separation: The resulting diastereomers are separated using techniques such as fractional crystallization or chiral chromatography.

-

Hydrolysis: The separated (S,S)-α-aminonitrile is then subjected to acidic hydrolysis (e.g., refluxing with concentrated hydrochloric acid) to convert the nitrile group into a carboxylic acid, yielding this compound.

Analytical Methods

Accurate and reliable analytical methods are essential for the characterization and quantification of this compound.

2.2.1. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a common method for the analysis of amino acids.[4][5][6]

Protocol Outline:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection:

-

Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity assessment.[9][10]

Expected ¹H NMR Spectral Features:

-

A multiplet corresponding to the α-proton.

-

Signals for the long alkyl chain protons.

-

Broad signals for the amine and carboxylic acid protons (which may exchange with D₂O).

Expected ¹³C NMR Spectral Features:

-

A signal for the carbonyl carbon.

-

A signal for the α-carbon.

-

A series of signals for the carbons of the dodecyl chain.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[11][12][13][14]

Expected Mass Spectrum:

-

Molecular Ion Peak (M+): A peak corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Characteristic fragmentation patterns for amino acids and long-chain carboxylic acids can be observed, aiding in structural confirmation.

Biological Activity and Applications

This compound has garnered attention for its biological activities, primarily its antimicrobial properties and its utility in peptide synthesis.

Antimicrobial Activity

As an amphiphilic molecule, this compound is thought to exert its antimicrobial effects by disrupting the integrity of microbial cell membranes.[15][16][17][18] The hydrophobic tail can insert into the lipid bilayer of bacterial membranes, while the polar headgroup can interact with the aqueous environment and the membrane surface. This disruption can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

Proposed Antimicrobial Mechanism of Action

Peptide Synthesis

This compound serves as a valuable building block in solid-phase peptide synthesis (SPPS).[19][20][21][22][23] Its incorporation into peptide sequences can introduce unique properties, such as increased hydrophobicity, which can influence the peptide's structure, stability, and biological activity. The long alkyl chain can also be used to create lipopeptides, which have enhanced membrane-interacting properties.

Workflow for Incorporation into a Peptide:

References

- 1. 2-Aminododecanoic acid | C12H25NO2 | CID 307925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-2-Amino-dodecanoic acid 95% | CAS: 169106-34-7 | AChemBlock [achemblock.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. shimadzu.com [shimadzu.com]

- 8. Separation of Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 10. 12-Aminododecanoicacid | C12H25NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Dodecanoic acid [webbook.nist.gov]

- 14. mzCloud – 12 Aminododecanoic acid [mzcloud.org]

- 15. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mjm.mcgill.ca [mjm.mcgill.ca]

- 18. Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. peptide.com [peptide.com]

- 20. peptide.com [peptide.com]

- 21. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bachem.com [bachem.com]

- 23. Peptide Design: Principles & Methods | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide to the Stereochemistry and Chirality of (S)-2-Aminododecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminododecanoic acid, an enantiomer of 2-aminododecanoic acid, is a chiral, non-proteinogenic amino acid characterized by a twelve-carbon aliphatic side chain. Its structure, comprising a chiral center at the alpha-carbon, an amino group, a carboxyl group, and a long hydrophobic tail, imparts unique physicochemical properties that are of significant interest in various fields, including drug development, material science, and biochemistry.[1] The stereochemistry of this molecule is a critical determinant of its biological activity and its interactions within chiral environments, such as the human body. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and analytical methodologies pertinent to this compound.

Stereochemistry and Physicochemical Properties

The presence of a chiral center at the α-carbon of 2-aminododecanoic acid gives rise to two stereoisomers: this compound and (R)-2-Aminododecanoic acid. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties in an achiral environment, but can have profoundly different biological activities.

Quantitative Data Summary

The following table summarizes key physicochemical properties of 2-aminododecanoic acid. It is important to note that while some data is specific to the (S)-enantiomer, other parameters are reported for the racemic mixture.

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 169106-34-7 | For the (S)-enantiomer.[1] |

| Molecular Formula | C₁₂H₂₅NO₂ | |

| Molecular Weight | 215.34 g/mol | [2] |

| Melting Point | 263°C (decomposition) | Reported for the racemic mixture.[1] |

| Predicted Boiling Point | 332.8 ± 25.0°C | Computationally predicted.[1] |

| Predicted Density | 0.955 g/cm³ | Computationally predicted.[1] |

| Predicted pKa (acidic) | ~2.55 ± 0.24 | For the carboxyl group.[1] |

| Predicted pKa (basic) | ~9.2 | For the amino group. |

| Specific Optical Rotation ([α]D) | Data not available in searched literature | This is a critical parameter for chiral purity assessment. |

Experimental Protocols

Enantioselective Synthesis

Representative Protocol: Chiral Cinchona Alkaloid-Catalyzed Aza-Henry Reaction

This method can be adapted for the synthesis of this compound, starting from dodecanal. The following is a generalized procedure based on similar syntheses.

-

Iminium Ion Formation: Dodecanal is reacted with a suitable amine (e.g., benzylamine) in the presence of a Lewis acid to form the corresponding N-protected imine.

-

Asymmetric Nucleophilic Addition: The imine is then subjected to a nucleophilic addition with a nitroalkane (e.g., nitromethane) in the presence of a chiral cinchona alkaloid-based catalyst. The catalyst directs the nucleophilic attack to one face of the imine, leading to the preferential formation of one enantiomer of the β-nitro amine.

-

Reduction of the Nitro Group: The nitro group of the resulting adduct is reduced to an amino group using a reducing agent such as hydrogen gas with a palladium catalyst (H₂/Pd-C).

-

Deprotection: The N-protecting group is removed to yield the free amino acid.

-

Purification: The final product is purified by recrystallization or chromatography.

Determination of Stereochemistry and Enantiomeric Purity

Polarimetry is a fundamental technique used to measure the optical rotation of a chiral substance in solution. The specific rotation is a characteristic physical property of an enantiomer.

General Protocol for Polarimetry of an α-Amino Acid:

-

Sample Preparation: A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., 5 M HCl) to a known concentration (c, in g/100 mL).

-

Instrument Setup: A polarimeter is calibrated using a blank solvent-filled cell. The light source is typically a sodium D-line (589 nm).

-

Measurement: The sample solution is placed in a polarimeter cell of a known path length (l, in dm). The observed optical rotation (α) is measured at a specific temperature (T).

-

Calculation of Specific Rotation: The specific rotation [α]D^T is calculated using the formula: [α]D^T = α / (l × c)

Chiral HPLC is a powerful analytical technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample.

Proposed Chiral HPLC Method for 2-Aminododecanoic Acid Enantiomers:

-

Column: A chiral stationary phase (CSP) column is essential. Based on literature for similar compounds, a polysaccharide-based column such as Chiralpak® AD-H or a similar column would be a suitable starting point.

-

Mobile Phase: A normal-phase mobile phase is often effective for the separation of amino acid enantiomers. A typical mobile phase could be a mixture of hexane and a polar organic modifier like isopropanol or ethanol.

-

Additive: To improve peak shape and resolution for amino acids, an acidic or basic additive is often included in the mobile phase. For the amphoteric 2-aminododecanoic acid, trifluoroacetic acid (TFA) for an acidic mobile phase or diethylamine (DEA) for a basic mobile phase can be tested.

-

Flow Rate: A typical flow rate would be in the range of 0.5-1.5 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for amino acids that lack a strong chromophore.

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A_S and A_R) using the formula: % ee = [(A_S - A_R) / (A_S + A_R)] × 100

Biological Significance and Potential Signaling Pathways

While specific signaling pathways involving this compound are not extensively documented, its structural similarity to natural fatty acids and amino acids suggests its potential involvement in several biological processes.

-

Antimicrobial Activity: 2-Aminododecanoic acid has been shown to exhibit antimicrobial properties, potentially by disrupting the cell membranes of bacteria.[1]

-

Metabolism: A transaminase from a Pseudomonas species has been identified that can act on 12-aminododecanoic acid, suggesting a potential route for its metabolism via transamination to form the corresponding α-keto acid. This α-keto acid could then potentially enter central carbon metabolism.

Visualizations

General Workflow for Stereochemical Analysis

Caption: Workflow for the synthesis and stereochemical analysis of this compound.

Hypothetical Metabolic Pathway

Caption: Hypothetical metabolic pathway of this compound via transamination.

Conclusion

This compound is a chiral molecule with significant potential in various scientific and industrial applications. Its stereochemistry is a critical factor influencing its biological interactions and overall function. This guide has provided an overview of its key characteristics and the experimental methodologies required for its synthesis and analysis. Further research to determine its specific optical rotation and to elucidate its precise biological mechanisms of action will be crucial for fully realizing its potential in drug development and other advanced applications.

References

Solubility Profile of (S)-2-Aminododecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of (S)-2-Aminododecanoic acid. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information based on the general principles of amino acid solubility, data from analogous long-chain amino acids, and its structural characteristics.

Introduction to this compound

This compound, also known as (S)-α-aminolauric acid, is an alpha-amino acid with a 12-carbon aliphatic side chain. Its structure, comprising a hydrophilic amino acid head (carboxyl and amino groups) and a long, hydrophobic dodecyl tail, classifies it as an amphiphilic molecule. This dual nature is the primary determinant of its solubility behavior in various solvents. At physiological pH, it exists as a zwitterion, which influences its interactions with polar solvents.

Predicted Solubility Profile

The solubility of amino acids is a function of the polarity of the solvent, the pH of the solution, and the nature of the amino acid's side chain. For this compound, the long, nonpolar dodecyl chain is expected to dominate its solubility characteristics, leading to poor solubility in water and higher solubility in less polar organic solvents.

The following table summarizes the predicted qualitative solubility of this compound in a range of common solvents.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Sparingly Soluble | The large, hydrophobic dodecyl side chain significantly reduces the molecule's ability to form favorable interactions with the highly polar, hydrogen-bonding network of water and short-chain alcohols. Increasing the alkyl chain length of amino acids generally leads to a decrease in aqueous solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderately Soluble | These solvents have a high dielectric constant and can solvate the charged amino and carboxyl groups, while their organic nature can accommodate the long hydrocarbon tail better than protic solvents. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | While the dodecyl chain has favorable van der Waals interactions with nonpolar solvents, the highly polar zwitterionic headgroup is poorly solvated, limiting overall solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble | These solvents offer a balance of polarity that can interact with both the polar headgroup and the nonpolar tail, potentially leading to better solubility compared to purely nonpolar or highly polar solvents. |

Experimental Protocols for Solubility Determination

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[1][2] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.[3]

-

Phase Separation: Allow the mixture to settle, or centrifuge it, to separate the undissolved solid from the saturated supernatant.

-

Sampling: Carefully withdraw a precise volume or mass of the clear supernatant.

-

Solvent Evaporation: Evaporate the solvent from the sampled supernatant under controlled conditions (e.g., using a rotary evaporator or a drying oven) until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility is calculated as the mass of the dried solute per volume or mass of the solvent used.

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC is a highly sensitive and accurate method for determining the concentration of a solute in a solution, making it suitable for compounds with low solubility.[][5]

Protocol:

-

Standard Curve Generation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1 and 2).

-

Sample Preparation: After equilibration, filter the saturated solution through a suitable filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Dilution: Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the standard curve.

-

UPLC Analysis: Inject the diluted sample and the standard solutions onto a suitable UPLC system equipped with an appropriate column (e.g., a C18 column) and detector (e.g., a UV or mass spectrometer detector).

-

Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to the standard curve.

-

Calculation: Calculate the solubility in the original saturated solution, taking into account the dilution factor.

Visualizations

Logical Relationship of Solubility Factors

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for determining solubility via the gravimetric method.

Conclusion

The solubility of this compound is dictated by its amphiphilic nature. It is predicted to have low solubility in polar protic solvents like water and higher solubility in polar aprotic and some chlorinated solvents. For precise quantitative data, experimental determination using established methods such as gravimetric analysis or UPLC is recommended. The protocols and predictive information provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

The Enigmatic Biological Profile of (S)-2-Aminododecanoic Acid: A Technical Exploration

For the attention of Researchers, Scientists, and Drug Development Professionals

(S)-2-Aminododecanoic acid, a chiral alpha-amino acid distinguished by its 12-carbon aliphatic side chain, presents a compelling yet underexplored profile in the realm of bioactive molecules. While its structural analogues and derivatives have demonstrated a spectrum of biological effects, including antimicrobial and anticancer activities, specific and detailed technical data on the (S)-enantiomer remains largely elusive in publicly accessible literature. This technical guide aims to synthesize the available information, highlight key areas for future research, and provide a framework for the systematic evaluation of this intriguing compound.

Physicochemical Properties and Synthetic Approaches

This compound, also known as (S)-α-aminolauric acid, possesses a unique amphiphilic character arising from its hydrophilic amino and carboxyl groups and its long, hydrophobic dodecyl chain. This duality is central to its potential biological interactions, particularly with cell membranes.

| Property | Value |

| Molecular Formula | C₁₂H₂₅NO₂ |

| Molecular Weight | 215.33 g/mol |

| Appearance | White to off-white solid |

| Chirality | (S)-enantiomer |

Table 1: Physicochemical Properties of this compound.

The synthesis of enantiomerically pure this compound is crucial for elucidating its specific biological activities and can be achieved through various stereoselective synthetic routes.

Caption: General synthetic route to this compound.

Postulated Biological Activities and Mechanisms of Action

Based on the activities of structurally related long-chain amino acids and their derivatives, this compound is hypothesized to possess antimicrobial and anticancer properties. The primary mechanism of action is likely centered on the disruption of cellular membranes.

Antimicrobial Activity

Caption: Postulated mechanism of antimicrobial action.

Anticancer Activity

The potential anticancer activity of this compound may also stem from its membrane-disrupting properties. Cancer cell membranes often exhibit altered lipid compositions and increased negative surface charge compared to normal cells, potentially making them more susceptible to the lytic action of cationic amphiphiles. Furthermore, disruption of mitochondrial membranes could trigger the intrinsic apoptotic pathway. However, specific IC50 values against cancer cell lines like MCF-7 (breast cancer) or HeLa (cervical cancer) for the (S)-enantiomer are not currently documented.

Recommended Experimental Protocols for Characterization

To rigorously assess the biological activity of this compound, a series of standardized in vitro assays are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Protocol:

-

Bacterial Strains: Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 25923) are recommended as representative Gram-negative and Gram-positive bacteria, respectively.

-

Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using MHB.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Protocol:

-

Cell Lines: Human breast adenocarcinoma cells (MCF-7) and human cervical cancer cells (HeLa) can be used.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Hemolysis Assay

Objective: To evaluate the lytic activity of this compound against red blood cells, as an indicator of its potential toxicity to mammalian cells.

Protocol:

-

Erythrocyte Preparation: Obtain fresh human or sheep red blood cells (RBCs) and wash them with phosphate-buffered saline (PBS).

-

Treatment: Incubate the RBC suspension with various concentrations of this compound for 1 hour at 37°C.

-

Controls: Use PBS as a negative control (0% hemolysis) and Triton X-100 (0.1%) as a positive control (100% hemolysis).

-

Centrifugation: Centrifuge the samples to pellet the intact RBCs.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

-

Percentage Hemolysis Calculation: Calculate the percentage of hemolysis relative to the positive control.

Future Directions: Investigating Signaling Pathway Modulation

While direct membrane disruption is a plausible primary mechanism, the potential for this compound to modulate intracellular signaling pathways should not be overlooked. Given its structural similarity to fatty acids and amino acids, it could potentially influence metabolic pathways or interact with signaling cascades that are sensitive to cellular stress, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

Caption: Hypothetical signaling pathways for investigation.

Future research should employ techniques such as Western blotting to probe the phosphorylation status of key proteins within these pathways (e.g., ERK, Akt, p38) in response to treatment with this compound.

Conclusion

This compound represents a molecule of interest with a theoretical basis for significant biological activity. However, a substantial gap exists in the literature regarding its specific quantitative effects and mechanisms of action. The experimental frameworks outlined in this guide provide a clear path for the systematic evaluation of its antimicrobial and anticancer potential. Such studies are imperative to unlock the therapeutic promise of this and other long-chain amino acids and to inform the rational design of novel therapeutic agents. The elucidation of its enantiomer-specific activities will be a critical step in this endeavor.

References

(S)-2-Aminododecanoic Acid: A Synthetic Amino Acid with Emerging Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-2-Aminododecanoic acid, an alpha-amino acid with a twelve-carbon side chain, is a chiral building block of significant interest in biochemical and pharmaceutical research. Extensive investigation of scientific literature reveals no evidence of its natural occurrence. This technical guide provides a comprehensive overview of this compound, focusing on its synthetic nature, methods of preparation, physicochemical properties, and its current and potential applications in research and development. In contrast, its isomer, 12-aminododecanoic acid, is a known bacterial metabolite found in Pseudomonas. This distinction is critical for researchers working with amino fatty acids.

Synthetic Origins of this compound

This compound is not reported as a metabolite in plants, animals, or microorganisms. Its presence in scientific literature and commercial inventories is exclusively as a synthetic compound. It serves as a key intermediate in the synthesis of various bioactive compounds, including peptides and amino acid derivatives.[1] The chiral nature of this compound makes it a valuable component in the development of enantiomerically pure drugs, which can enhance efficacy and reduce side effects.[1]

Methods of Synthesis

The synthesis of this compound, particularly in its stereochemically pure form, involves specialized chemical techniques. General approaches for the synthesis of 2-aminododecanoic acid include starting with dodecanoic acid (lauric acid) and introducing an amino group at the alpha position, or through the Strecker synthesis using dodecanal as a starting material.[2] Enzymatic methods are also employed for the stereoselective synthesis of specific enantiomers.[2]

A common strategy for the stereoselective synthesis of α-amino acids is the asymmetric alkylation of a chiral glycine equivalent. This methodology allows for the controlled introduction of the alkyl side chain to generate the desired enantiomer.

Representative Synthetic Workflow: Asymmetric Alkylation

Below is a generalized workflow for the synthesis of this compound via asymmetric alkylation of a chiral glycine enolate.

Experimental Protocol: Asymmetric Alkylation of a Chiral Glycine Equivalent

A highly practical method for the synthesis of enantiomerically pure α-amino acids involves the asymmetric alkylation of pseudoephedrine glycinamide. The following is a generalized protocol based on this approach:

-

Enolization: The chiral glycine equivalent, such as pseudoephedrine glycinamide, is treated with a strong base (e.g., lithium diisopropylamide) in an appropriate solvent (e.g., tetrahydrofuran) at low temperature to form a stable chiral enolate.

-

Alkylation: The enolate is then reacted with an alkylating agent, in this case, a 1-halodecane (e.g., 1-bromodecane), to introduce the decyl side chain. The stereochemistry of the chiral auxiliary directs the alkylation to predominantly form one diastereomer.

-

Hydrolysis: The resulting alkylated product is hydrolyzed to cleave the chiral auxiliary and yield the free α-amino acid. This can be achieved by heating in water or an aqueous/organic solvent mixture. This step is designed to proceed with minimal to no racemization, yielding the salt-free this compound of high enantiomeric purity.

Physicochemical Properties

The physicochemical properties of 2-aminododecanoic acid are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₂₅NO₂ |

| Molecular Weight | 215.33 g/mol |

| Physical State | White to off-white solid |

| Melting Point | 263 °C (decomposition) |

| Boiling Point (Predicted) | 332.8 ± 25.0 °C |

| Density (Predicted) | 0.955 g/cm³ |

| pKa (Predicted) | ~2.55 ± 0.24 (carboxyl group) |

(Data sourced from publicly available chemical databases)

Biological Activities and Applications

While not a naturally occurring amino acid, synthetic this compound exhibits biological activity and has found applications in various fields of research and development.

Antimicrobial Properties

Significant antimicrobial activity has been reported for 2-aminododecanoic acid.[2] It is effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus.[2] The proposed mechanism of action involves the disruption of the bacterial cell membrane.[2] Studies have shown its activity at concentrations as low as 0.5 mg/ml.[2] This suggests potential applications as a natural preservative or antimicrobial agent.[2]

Role in Peptide Synthesis and Material Science

As an amino acid derivative, 2-aminododecanoic acid can be incorporated into peptides. Its long hydrophobic side chain can influence the structure, stability, and bioactivity of the resulting peptide compounds.[2] In material science, its amphiphilic nature makes it a useful component in the development of novel surfactants, biocompatible polymers, and specialized coatings and films.[2]

Conclusion

This compound is a synthetic, non-proteinogenic amino acid with a growing profile in scientific research and development. The absence of evidence for its natural occurrence underscores the importance of chemical synthesis in providing access to novel molecular structures for scientific exploration. Its demonstrated antimicrobial activity and utility as a building block in peptide and materials chemistry highlight its potential for the development of new therapeutics and advanced materials. Further research into the biological activities and applications of this and other synthetic amino acids will continue to be a fertile area of investigation.

References

Spectroscopic data for (S)-2-Aminododecanoic acid (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-Aminododecanoic acid, a chiral alpha-amino acid with a twelve-carbon aliphatic side chain. The information presented herein is intended to support research and development activities where the characterization of this molecule is critical. Due to the limited availability of specific experimental data in public databases, this guide combines known information for the target molecule with typical spectroscopic values for analogous structures to provide a practical reference.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 (α-H) | ~3.5 - 4.0 | Triplet | 1H | ~6-8 |

| H-3 (β-CH₂) | ~1.6 - 1.9 | Multiplet | 2H | - |

| H-4 to H-11 (-(CH₂)₈-) | ~1.2 - 1.4 | Multiplet | 16H | - |

| H-12 (-CH₃) | ~0.8 - 0.9 | Triplet | 3H | ~6-7 |

| -NH₃⁺ | Variable | Broad Singlet | 3H | - |

| -COOH | Variable | Broad Singlet | 1H | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~170 - 180 |

| C-2 (α-C) | ~55 - 60 |

| C-3 (β-C) | ~30 - 35 |

| C-4 to C-10 | ~28 - 32 |

| C-11 | ~22 - 23 |

| C-12 | ~14 |

Infrared (IR) Spectroscopy

An FTIR spectrum for 2-Aminododecanoic acid has been recorded as a mull in perfluorinated hydrocarbon and mineral oil.[9] While the full digitized spectrum is not publicly available, the characteristic absorption bands for the functional groups present in the molecule are well-established.[10][11][12][13][14][15]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2500 | Strong, Broad | O-H stretch of carboxylic acid and N-H stretch of amine salt |

| 2955 - 2850 | Strong | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | N-H bend (primary amine salt) |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1375 | Medium | C-H bend (CH₃) |

Mass Spectrometry (MS)

The exact mass of this compound is 215.188529 g/mol .[9] Detailed experimental fragmentation data is not available. However, the expected fragmentation pattern for an α-amino acid would involve initial loss of the carboxyl group followed by fragmentation of the alkyl chain.[16][17][18][19]

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₂₅NO₂ |

| Molecular Weight | 215.34 g/mol |

| Exact Mass | 215.188529 g/mol [9] |

| Expected Key Fragments (m/z) | |

| [M-COOH]⁺ | 170 |

| Further fragmentation of the alkyl chain | Various |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) to a final volume of 0.5-0.7 mL. The choice of solvent may depend on the desired information, as labile protons (-NH₂ and -COOH) will exchange in D₂O.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on the concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or DSS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1-10 µg/mL.

-

Acidify the solution with a small amount of formic acid (0.1%) to promote protonation.

-

-

Instrument Parameters:

-

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive ion mode.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: 3-4 kV.

-

Fragmentor Voltage (for MS/MS): Vary the collision energy to induce fragmentation and obtain MS/MS spectra of the parent ion.

-

-

Data Analysis:

-

Identify the protonated molecular ion [M+H]⁺.

-

Analyze the MS/MS spectrum to identify the major fragment ions.

-

Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data.

Caption: General workflow for spectroscopic analysis of this compound.

Caption: Expected fragmentation pathway in mass spectrometry.

References

- 1. benchchem.com [benchchem.com]

- 2. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 3. 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 6. kpwulab.com [kpwulab.com]

- 7. columbia.edu [columbia.edu]

- 8. researchgate.net [researchgate.net]

- 9. 2-Aminododecanoic acid | C12H25NO2 | CID 307925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Experimental and Computational Study of Amino Acid Synthesis from Acetonitrile and Glycine Oligomers on a Carbonate Surface under UV-C Radiation: Implications for Titan and Early Earth [scirp.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. osti.gov [osti.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. application.wiley-vch.de [application.wiley-vch.de]

- 19. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

(S)-2-Aminododecanoic Acid: A Comprehensive Technical Guide

Introduction

(S)-2-Aminododecanoic acid, a chiral non-proteinogenic amino acid, has garnered increasing interest within the scientific community, particularly in the fields of biochemistry and pharmaceutical research. Its unique structural features, comprising a twelve-carbon aliphatic chain attached to a chiral alpha-amino acid moiety, confer upon it amphiphilic properties that are pivotal to its biological activities and applications. This technical guide provides an in-depth overview of this compound, focusing on its chemical identifiers, physicochemical properties, synthesis and purification, spectroscopic data, and its emerging role in drug development.

Chemical Identifiers and Physicochemical Properties

This compound is systematically known as (2S)-2-aminododecanoic acid. A comprehensive list of its identifiers and key physicochemical properties is summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 169106-34-7[1] |

| IUPAC Name | (2S)-2-aminododecanoic acid[1] |

| Molecular Formula | C₁₂H₂₅NO₂[1] |

| SMILES | CCCCCCCCCC--INVALID-LINK--C(=O)O[1] |

| InChI Key | QUBNFZFTFXTLKH-QFIPXVFZSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 215.34 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | Not available for the pure (S)-enantiomer. The racemic mixture decomposes at 263 °C. |

| Boiling Point | Predicted: 332.8 ± 25.0 °C |

| Purity | Commercially available at ≥95% purity.[1] |

| Storage | Store at 0-8 °C in a dry, inert atmosphere, away from light. |

Synthesis and Purification

The synthesis of enantiomerically pure this compound presents a significant challenge due to the presence of a chiral center. Both enantioselective synthesis and resolution of racemic mixtures are viable approaches.

Experimental Protocol: Enantioselective Synthesis

While specific detailed protocols for the direct enantioselective synthesis of this compound are not widely published, general methods for the synthesis of alpha-amino acids can be adapted. One such approach involves the asymmetric amination of a suitable dodecanoic acid derivative.

General Workflow for Enantioselective Synthesis:

Figure 1: A generalized workflow for the enantioselective synthesis of this compound.

Methodology:

-

Substrate Preparation: Dodecanoic acid is converted to a suitable precursor, such as an α-keto acid or an α-halo ester.

-

Asymmetric Amination: The precursor undergoes an asymmetric amination reaction in the presence of a chiral catalyst or a chiral auxiliary. This step is crucial for establishing the desired (S)-stereochemistry at the α-carbon.

-

Deprotection: Any protecting groups used on the amino or carboxyl functionalities are removed under appropriate conditions to yield the final product.

-

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain enantiomerically pure this compound.

Experimental Protocol: Resolution of Racemic 2-Aminododecanoic Acid

Resolution of a racemic mixture of 2-aminododecanoic acid is a common method to obtain the pure (S)-enantiomer. This process typically involves the formation of diastereomeric salts with a chiral resolving agent.

General Workflow for Chiral Resolution:

Figure 2: A generalized workflow for the resolution of racemic 2-Aminododecanoic acid.

Methodology:

-

Salt Formation: The racemic 2-aminododecanoic acid is treated with a chiral resolving agent, such as a chiral amine or a chiral acid, in a suitable solvent to form a mixture of diastereomeric salts.

-

Fractional Crystallization: The diastereomeric salts, having different physical properties, are separated by fractional crystallization. This step exploits the differential solubility of the diastereomers.

-

Salt Decomposition: The separated diastereomeric salt of the desired (S)-enantiomer is treated with an acid or a base to liberate the pure this compound.

-

Purification: The final product is purified by recrystallization or other chromatographic techniques.[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data for 2-Aminododecanoic Acid (Racemic)

| Technique | Key Features |

| FTIR (cm⁻¹) | 4000-1350 (mulled in perfluorinated hydrocarbon), 1350-450 (mulled in mineral oil)[3][4] |

| ¹³C NMR (ppm) | Data available in spectral databases for the racemic mixture.[3] |

| ¹H NMR (ppm) | Data for the racemic mixture is available in spectral databases. |

| Mass Spec. | Data for the racemic mixture is available in spectral databases. |

Applications in Research and Drug Development

The unique properties of this compound make it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of lipopeptides.

Role in Lipopeptide Synthesis

Lipopeptides are a class of molecules that consist of a lipid tail attached to a peptide chain. The incorporation of non-proteinogenic amino acids like this compound can significantly influence the biological activity of these synthetic lipopeptides. The long aliphatic chain of this compound can enhance the lipophilicity of the resulting peptide, which can improve its ability to interact with and penetrate cell membranes.

Logical Relationship in Lipopeptide Design:

Figure 3: The role of this compound in the structure of a synthetic lipopeptide.

Potential Antimicrobial and Enzyme Inhibitory Activity

While direct studies on the antimicrobial and enzyme inhibitory effects of free this compound are limited, related long-chain amino acids and their derivatives have demonstrated such activities. The lipophilic nature of the dodecyl chain is believed to play a crucial role in disrupting the cell membranes of microorganisms. Furthermore, the amino acid moiety provides a scaffold for designing specific enzyme inhibitors. Further research is warranted to explore the specific biological targets and mechanisms of action of this compound and its derivatives.

Hypothesized Mechanism of Antimicrobial Action:

Figure 4: A hypothesized signaling pathway for the antimicrobial activity of this compound.

This compound is a chiral molecule with significant potential in the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its chemical identifiers, physicochemical properties, methods of synthesis and purification, and its potential applications. While there is a need for more detailed experimental and biological data specifically for the (S)-enantiomer, the existing information highlights its importance as a versatile building block for the design and synthesis of bioactive compounds, particularly lipopeptides. Future research in this area is expected to further elucidate its biological functions and unlock its full therapeutic potential.

References

An In-depth Technical Guide to the Putative Function of (S)-2-Aminododecanoic Acid in Biochemical Pathways

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines the hypothesized role of (S)-2-Aminododecanoic acid as a modulator of sphingolipid metabolism through the inhibition of the enzyme Serine Palmitoyltransferase (SPT). Due to its structural similarity to the natural substrates of SPT, this compound is a compelling candidate for investigation as a competitive inhibitor of this key enzymatic step. This guide provides the theoretical framework and detailed experimental protocols to investigate this hypothesis.

Introduction to this compound

This compound is a non-proteinogenic α-amino acid, distinguished by a 12-carbon aliphatic side chain. This structure confers an amphiphilic character, with a hydrophilic amino acid headgroup and a lipophilic hydrocarbon tail. While not incorporated into proteins during ribosomal translation, its unique structure makes it a valuable building block in the synthesis of novel peptides and other bioactive molecules. Its potential to interact with enzymes involved in lipid metabolism is of significant interest.

The Sphingolipid Biosynthesis Pathway and Serine Palmitoyltransferase (SPT)

Sphingolipids are a class of lipids that are essential components of eukaryotic cell membranes and are key regulators of various cellular processes, including cell growth, differentiation, and apoptosis. The de novo synthesis of sphingolipids is initiated by the enzyme Serine Palmitoyltransferase (SPT) . SPT catalyzes the first and rate-limiting step of this pathway: the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[1] The activity of SPT is a critical control point for cellular sphingolipid levels, making it a significant target for therapeutic intervention in diseases where sphingolipid metabolism is dysregulated, such as in certain cancers and neurodegenerative disorders.[2]

Proposed Biochemical Function of this compound

We hypothesize that this compound functions as a competitive inhibitor of Serine Palmitoyltransferase . This hypothesis is predicated on the structural analogy of this compound to the natural substrates of SPT:

-

The (S)-2-amino acid moiety mimics the L-serine substrate.

-

The 12-carbon dodecanoic acid chain resembles the long-chain fatty acyl-CoA substrate (palmitoyl-CoA has a 16-carbon chain).

As a competitive inhibitor, this compound would be expected to bind to the active site of SPT, thereby preventing the binding of L-serine and/or palmitoyl-CoA and inhibiting the synthesis of 3-ketodihydrosphingosine. This proposed mechanism would lead to a reduction in the downstream production of ceramides and other complex sphingolipids.

Visualizing the Proposed Inhibition

Quantitative Data on Enzyme Inhibition

To validate the hypothesis of SPT inhibition, quantitative analysis is essential. The following table provides a template for summarizing key kinetic parameters that should be determined experimentally.

| Inhibitor | Enzyme Target | Assay Type | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| This compound | Serine Palmitoyltransferase (SPT) | In vitro enzymatic | TBD | TBD | Hypothesized as Competitive |

| Myriocin (Positive Control) | Serine Palmitoyltransferase (SPT) | In vitro enzymatic | Known | Known | Known |

TBD: To Be Determined through experimentation.

Detailed Experimental Protocols

The following protocols are designed to test the hypothesis that this compound inhibits SPT activity.

In Vitro Serine Palmitoyltransferase (SPT) Inhibition Assay

This protocol is adapted from established methods for measuring SPT activity.[3]

Objective: To determine the effect of this compound on the enzymatic activity of SPT by measuring the incorporation of a radiolabeled substrate.

Materials:

-

Enzyme Source: Microsomal fractions from cells overexpressing SPT or purified recombinant SPT.

-

Substrates: L-[14C]-serine and Palmitoyl-CoA.

-

Inhibitors: this compound (test compound), Myriocin (positive control inhibitor).

-

Reaction Buffer: 100 mM HEPES (pH 8.0), 5 mM DTT, 50 µM PLP.

-

Stop Solution: 0.5 M KOH in methanol.

-

Scintillation Cocktail.

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of this compound and Myriocin in a suitable solvent (e.g., DMSO).

-

Prepare a reaction mixture containing reaction buffer, L-[14C]-serine, and Palmitoyl-CoA.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, add the enzyme preparation.

-

Add varying concentrations of this compound or Myriocin. Include a vehicle control (DMSO).

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate mixture.

-

Incubate for 30 minutes at 37°C.

-

-

Termination and Extraction:

-

Stop the reaction by adding the stop solution.

-

Extract the lipid products (including the radiolabeled 3-ketodihydrosphingosine) with an organic solvent (e.g., chloroform/methanol 2:1 v/v).

-

Centrifuge to separate the phases.

-

-

Quantification:

-

Transfer the organic phase to a scintillation vial.

-

Evaporate the solvent.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizing the Experimental Workflow

Conclusion and Future Directions

This technical guide puts forth a well-grounded hypothesis for the biochemical function of this compound as a competitive inhibitor of serine palmitoyltransferase. Its structural features make it a prime candidate for interaction with the active site of this rate-limiting enzyme in sphingolipid biosynthesis. The provided experimental protocols offer a clear path for the validation of this hypothesis and the quantitative characterization of its inhibitory potential.

Future research should focus on executing these experiments to generate empirical data. If the hypothesis is confirmed, further studies could explore the cellular effects of this compound on sphingolipid profiles, its potential as a tool to study sphingolipid metabolism, and its therapeutic applicability in diseases characterized by aberrant sphingolipid signaling.

References

- 1. Inhibition of Sphingolipid Synthesis as a Phenotype-Modifying Therapy in Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor activity of a novel and orally available inhibitor of serine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Landscape of (S)-2-Aminododecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Aminododecanoic acid, a chiral long-chain amino acid, holds potential in various research and development applications. As with any chemical compound, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the available safety data, handling precautions, and emergency procedures for this compound, drawing upon information for closely related analogs where specific data for the (S)-enantiomer is limited.

Hazard Identification and Classification

Note: The toxicological properties of this compound have not been fully investigated. The information presented here is based on data for structurally similar compounds and should be used as a guide for safe handling practices. The potential for differing biological activity and toxicity between enantiomers should always be a consideration in risk assessment.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage. The following table summarizes the known properties of aminododecanoic acid isomers.

| Property | Value | Source |

| Molecular Formula | C12H25NO2 | [1] |

| Molecular Weight | 215.33 g/mol | [2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | Not available for (S)-isomer. 185.7 °C for 12-Aminododecanoic acid. | [2] |

| Boiling Point | Not available for (S)-isomer. 210 °C for 12-Aminododecanoic acid. | [2] |

| Water Solubility | Not available for (S)-isomer. 0.137 g/L at 20 °C for 12-Aminododecanoic acid. | [2] |

Exposure Controls and Personal Protection

To minimize potential exposure and ensure a safe working environment, the following engineering controls and personal protective equipment (PPE) are recommended when handling this compound.

Engineering Controls:

-

Ventilation: Work in a well-ventilated area. For procedures that may generate dust, a fume hood is recommended.[4]

-

Eyewash Stations and Safety Showers: Ensure easy access to eyewash stations and safety showers in the laboratory.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[4][5]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[4][5]

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes.[5]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

The following diagram illustrates a standard workflow for personal protective equipment selection.

Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining the stability and integrity of this compound and ensuring laboratory safety.

-

Handling: Avoid creating dust.[5] Wash hands thoroughly after handling.[6] Avoid contact with skin and eyes.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

The logical relationship for safe chemical handling is depicted in the diagram below.

References

Methodological & Application

Synthesis of Enantiomerically Pure (S)-2-Aminododecanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure α-amino acids are crucial building blocks in the synthesis of pharmaceuticals, peptidomimetics, and other biologically active molecules. The stereochemistry at the α-carbon profoundly influences the biological activity and pharmacological properties of these compounds. (S)-2-Aminododecanoic acid, a non-proteinogenic amino acid with a long aliphatic side chain, is a valuable intermediate for the development of novel therapeutic agents, including enzyme inhibitors and peptide-based drugs. This document provides detailed application notes and experimental protocols for two distinct and effective methods for the synthesis of enantiomerically pure this compound: Asymmetric synthesis via diastereoselective alkylation of a chiral nickel(II) complex and enzymatic kinetic resolution of its racemic N-acetyl derivative.

Methods Overview

Two primary strategies for obtaining enantiomerically pure this compound are presented:

-

Asymmetric Synthesis: This approach involves the diastereoselective alkylation of a chiral nickel(II) complex of a glycine Schiff base with 1-bromooctane. The chiral auxiliary directs the alkylation to stereoselectively form the (S)-enantiomer. This method offers high yields and excellent stereocontrol in a single key step.

-

Enzymatic Kinetic Resolution: This classic and robust method involves the use of an aminoacylase to selectively hydrolyze the N-acetyl group from the L-enantiomer (S-enantiomer) of a racemic mixture of N-acetyl-DL-2-aminododecanoic acid. The resulting free (S)-amino acid can then be separated from the unreacted N-acetyl-(R)-amino acid. This biocatalytic approach provides high enantiomeric purity under mild reaction conditions.

Data Presentation

The following table summarizes the quantitative data for the two presented methods for the synthesis of this compound.

| Parameter | Asymmetric Synthesis via Ni(II) Complex | Enzymatic Kinetic Resolution |

| Key Reagents | Chiral Ni(II)-glycine Schiff base complex, 1-bromooctane, solid NaOH | Racemic N-acetyl-DL-2-aminododecanoic acid, Aminoacylase |

| Yield | 98.1% (for the alkylated complex) | Theoretical max. 50% (for the S-enantiomer) |

| Stereoselectivity | 98.8% diastereomeric excess (de) | >99% enantiomeric excess (ee) |

| Key Advantages | High yield, excellent stereocontrol, direct synthesis of the desired enantiomer. | High enantiomeric purity, mild reaction conditions, environmentally benign. |

| Key Disadvantages | Requires synthesis of the chiral auxiliary and complex, use of heavy metals. | Theoretical yield is limited to 50% without a racemization step, requires preparation of the racemic starting material. |

Method 1: Asymmetric Synthesis via Diastereoselective Alkylation of a Chiral Ni(II) Complex

Application Note

This method provides a highly efficient and stereoselective route to this compound derivatives. The core of this approach is the alkylation of a chiral, nucleophilic glycine equivalent, which is a square-planar Ni(II) complex of a Schiff base derived from glycine and a chiral tridentate ligand. The steric hindrance provided by the chiral ligand directs the incoming alkyl halide (1-bromooctane) to attack the glycine α-carbon from a specific face, leading to the preferential formation of one diastereomer of the alkylated complex. Subsequent decomposition of the complex yields the desired (S)-amino acid with high enantiomeric purity. The reaction proceeds with excellent yield and diastereoselectivity under convenient conditions, making it suitable for both laboratory and larger-scale synthesis.[1][2][3][4][5]

Experimental Workflow

Caption: Workflow for the asymmetric synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Chiral Ni(II) complex of glycine Schiff base (e.g., derived from (S)-N-(2-benzoyl-4-chlorophenyl)-1-benzylpyrrolidine-2-carboxamide)

-

1-Bromooctane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Solid Sodium Hydroxide (NaOH), powdered

-

Hydrochloric acid (HCl), aqueous solution (e.g., 3 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Alkylation Reaction:

-

To a solution of the chiral Ni(II)-glycine complex (1.0 eq.) in anhydrous DMF, add powdered solid NaOH (5-10 eq.).

-

Stir the resulting suspension vigorously at room temperature.

-

Add 1-bromooctane (1.5-2.0 eq.) dropwise to the mixture.